(R)-2-amino-4-(methylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
(2R)-2-amino-4-(methylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRMVEKWKKDNAH-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-34-0 | |
| Record name | 7175-34-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-4-(methylamino)-4-oxobutanoic acid can be achieved through various methods. One common approach involves the N-methylation of α-amino acids. This process typically includes:
Nucleophilic Substitution of R-Bromo Acids: This method involves the reaction of α-amino acids with methylating agents under basic conditions.
N-Methylation of Sulfonamides: This method uses base-mediated alkylation or the Mitsunobu protocol to achieve N-methylation.
Reductive Amination: This method involves the reduction of imino species using transition metal catalysts or borohydride reduction.
Industrial Production Methods
Industrial production of ®-2-amino-4-(methylamino)-4-oxobutanoic acid often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-4-(methylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a corresponding oxo group.
Reduction: This reaction involves the reduction of the oxo group to an alcohol.
Substitution: This reaction involves the replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction yields alcohol derivatives.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of (R)-2-amino-4-(methylamino)-4-oxobutanoic acid:
Note: The search results do not provide specific applications for "(R)-2-amino-4-(methylamino)-4-oxobutanoic acid". However, they do provide information on similar compounds and related research areas that may suggest potential applications or contexts in which this compound or its derivatives could be relevant.
Potential Applications and Research Areas
- Amino Acid Derivative: (R)-2-amino-4-(methylamino)-4-oxobutanoic acid is an amino acid derivative . Amino acid derivatives are used in various applications, including:
- (S)-2-Amino-4-(methylamino)-4-oxobutanoic acid: (S)-2-Amino-4-(methylamino)-4-oxobutanoic acid, an isomer of the target compound, is offered by AChemBlock .
- Carboxylic acid derivative: Synthesis of a novel carboxylic acid derivative, its transition metal complexes and evaluation of biological applications .
- Ligand Synthesis: The synthesis of metal complexes, where the compound could act as a ligand .
- Biological Activity Screening: Evaluation of antifungal and antileishmanial activities .
- DNA Interaction Studies: Examination of interactions with DNA .
- Building Blocks in Synthesis: Serving as a building block in organic synthesis .
Data Tables and Case Studies
The search results do not contain specific data tables or case studies for (R)-2-amino-4-(methylamino)-4-oxobutanoic acid.
Mechanism of Action
The mechanism of action of ®-2-amino-4-(methylamino)-4-oxobutanoic acid involves its incorporation into proteins, leading to protein aggregation and oxidative stress . This compound can act as an agonist at glutamate receptors, leading to excitotoxicity and neuronal damage . Additionally, it can compete with cysteine for transport systems, further contributing to its neurotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s core structure—a 4-oxobutanoic acid backbone with amino and methylamino groups—distinguishes it from analogs with alternative substituents. Key comparisons include:
- Methylamino vs. Aromatic Substituents: The methylamino group imparts moderate polarity, facilitating solubility in aqueous environments compared to phenyl-substituted analogs, which exhibit higher logP values .
- Chirality : The R-enantiomer demonstrates distinct metabolic interactions compared to its S-counterpart, as seen in D-kynurenine (R-form), a tryptophan metabolite with neuroactive properties .
Physicochemical Properties
- Solubility: The methylamino group enhances water solubility (estimated >50 mg/mL) relative to phenyl-substituted derivatives (<10 mg/mL) due to reduced aromaticity .
- Stability: The absence of conjugated double bonds (cf. (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid) minimizes photodegradation risks, improving shelf-life .
Biological Activity
(R)-2-amino-4-(methylamino)-4-oxobutanoic acid, also known as (R)-2-amino-N-methyl-succinamic acid, is an amino acid derivative with significant biological activity. This compound is characterized by its unique molecular structure, which includes a chiral center and various functional groups that contribute to its reactivity and interactions within biological systems.
- Molecular Formula: C₅H₁₀N₂O₃
- Molecular Weight: 146.14 g/mol
- Structure Features:
- Amino group
- Methylamino group
- Ketone functional group
Biological Activities
(R)-2-amino-4-(methylamino)-4-oxobutanoic acid exhibits several notable biological activities:
-
Neurotransmitter Modulation:
- The compound has been studied for its effects on neurotransmitter systems, particularly in modulating glutamate levels in the brain. This modulation is crucial for maintaining synaptic plasticity and overall neuronal health.
-
Anticonvulsant Properties:
- Research indicates that this compound may have anticonvulsant effects, potentially through the inhibition of calcium channels, specifically Cav1.2 (L-type) channels. This mechanism suggests a role in reducing excitatory neurotransmission, making it a candidate for further development in epilepsy treatment .
- Anti-Fibrotic Activity:
Neurotransmitter Modulation Study
A study focused on the modulation of glutamate levels demonstrated that (R)-2-amino-4-(methylamino)-4-oxobutanoic acid could effectively enhance the release of the inhibitory neurotransmitter GABA while reducing excessive glutamate release, thus providing potential therapeutic benefits for conditions such as anxiety and depression.
Anticonvulsant Activity Assessment
In vivo studies using animal models have shown that (R)-2-amino-4-(methylamino)-4-oxobutanoic acid has a median effective dose (ED50) for anticonvulsant activity around 45.6 mg/kg. The compound exhibited minimal hepatotoxicity and showed a favorable metabolic stability profile in human liver microsomes, suggesting a promising safety profile for future clinical applications .
Anti-Fibrotic Mechanism Exploration
Research indicated that modifications at the 2-amino position could enhance anti-fibrotic activity significantly. In vitro assays demonstrated that compounds structurally related to (R)-2-amino-4-(methylamino)-4-oxobutanoic acid reduced the expression of fibrosis markers such as COL1A1 and α-SMA in activated hepatic stellate cells .
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| (S)-2-amino-4-(methylamino)-4-oxobutanoic acid | C₅H₁₀N₂O₃ | Different biological activity due to stereochemistry |
| 4-Amino-2-(methylamino)-4-oxobutanoic acid | C₅H₁₀N₂O₃ | Variations in reactivity based on amino group position |
| N-Methylasparagine | C₅H₁₁N₂O₃ | Similar structure but lacks ketone functionality |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for enantioselective synthesis of (R)-2-amino-4-(methylamino)-4-oxobutanoic acid?
- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, chiral phosphine ligands (e.g., those listed in ) can induce asymmetry during key steps like amide bond formation. Protecting groups (e.g., Fmoc for amines) ensure regioselectivity. Post-synthesis, chiral HPLC (as implied in for resolving enantiomers) or capillary electrophoresis validates enantiomeric purity. Kinetic resolution or enzymatic methods may also be explored to enhance yield and purity.
Q. How can the crystal structure of (R)-2-amino-4-(methylamino)-4-oxobutanoic acid be resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL ( ) for refinement and OLEX2 ( ) for structure solution and visualization. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain diffraction-quality crystals. Hydrogen bonding and steric effects from the methylamino group may influence crystal packing, requiring iterative refinement of SHELXL parameters to resolve thermal motion or disorder.
Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., amine, methylamino, and carbonyl groups). ROESY can confirm stereochemistry by detecting spatial proximity between chiral centers.
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretches) validate functional groups (as in ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching.
Advanced Research Questions
Q. How can contradictions in reported biological activities between (R)- and (S)-enantiomers be resolved experimentally?
- Methodological Answer :
Enantiomer Separation : Use chiral stationary-phase HPLC ( ) to isolate pure (R)- and (S)-forms.
Activity Assays : Test each enantiomer in relevant biological models (e.g., enzyme inhibition assays for metabolic pathways, as in ).
Structural Analysis : Compare binding modes via molecular docking () or SC-XRD to identify enantiomer-specific interactions.
Statistical Validation : Apply ANOVA or Bayesian analysis to assess significance of activity differences.
Q. What computational approaches predict the metabolic fate of (R)-2-amino-4-(methylamino)-4-oxobutanoic acid?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic stability of potential metabolites (e.g., oxidation products).
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to predict sites of modification.
- Pathway Mapping : Use tools like KEGG or MetaCyc to map plausible degradation routes based on structural analogs (e.g., kynurenine in ).
Q. How can researchers address challenges in synthesizing derivatives with modified bioactivity?
- Methodological Answer :
- Functional Group Compatibility : Avoid nucleophilic substitution at the methylamino group under basic conditions ( suggests fluorine substitution alters reactivity).
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) for the amine during derivatization.
- High-Throughput Screening : Employ parallel synthesis and automated purification to optimize reaction conditions for new analogs.
Data Analysis and Experimental Design
Q. What strategies mitigate crystallographic disorder in structures of this compound?
- Methodological Answer :
- Low-Temperature Data Collection : Reduces thermal motion artifacts.
- Twinned Refinement : Use SHELXL’s TWIN/BASF commands ( ) for twinned crystals.
- Occupancy Refinement : Adjust partial occupancies for disordered groups (e.g., methylamino rotamers) iteratively.
Q. How can conflicting NMR data on diastereomeric impurities be resolved?
- Methodological Answer :
- 2D NMR : Utilize HSQC and HMBC to assign overlapping signals.
- Dynamic NMR : Study temperature-dependent splitting to identify rotameric equilibria.
- Spiking Experiments : Add authentic standards to confirm peak assignments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
